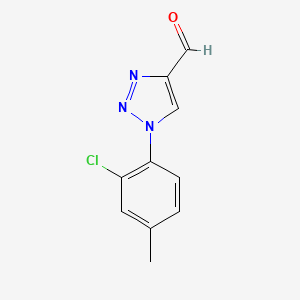

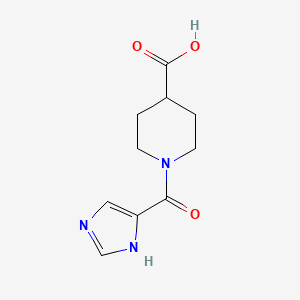

![molecular formula C12H13ClFNO2 B1467246 [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1281212-31-4](/img/structure/B1467246.png)

[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol

Übersicht

Beschreibung

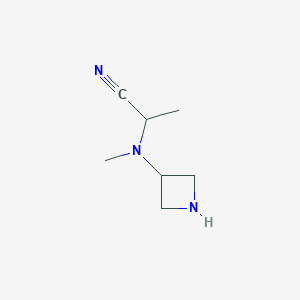

The compound “[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzoyl group, which has chlorine and fluorine substituents .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the benzoyl group . The benzoyl group could be formed separately and then attached to the pyrrolidine ring. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the three-dimensionality of the molecule . The presence of the chlorine and fluorine atoms could also influence the molecule’s properties, as these atoms are highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the specific conditions. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms . The benzoyl group could also be reactive, particularly at the carbon atom attached to the oxygen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzoyl group and the nonpolar pyrrolidine ring could affect its solubility . The chlorine and fluorine atoms could also influence its properties .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Agents

- Novel derivatives involving similar structural motifs have been synthesized and evaluated for their anticonvulsant activities, showcasing significant potency in models like the maximal electroshock (MES) test, indicating potential applications in developing treatments for epilepsy (Malik & Khan, 2014).

Agrochemical and Medicinal Compounds

- Reactions involving chlorinated pyrrolidin-2-ones have led to the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which serve as useful intermediates for preparing agrochemicals or medicinal compounds, highlighting the versatility of pyrrolidine derivatives in chemical synthesis (Ghelfi et al., 2003).

Structural and Photophysical Analysis

- Detailed structural characterization and analysis of compounds bearing fluorobenzo[d]isoxazolyl and pyrrolidinyl groups have been conducted, offering insights into their molecular stability, conformation, and potential for antiproliferative activity based on Hirshfeld surface analysis and solid-state intermolecular interactions (Prasad et al., 2018).

Organometallic Chemistry

- Synthesis of novel pincer Pd(II) and Ni(II) complexes derived from diphenylprolinol, highlighting applications in catalysis, including the oligomerization of ethylene, and showcasing the utility of pyrrolidine derivatives in developing complex organometallic frameworks with potential industrial and synthetic applications (Niu et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. Understanding these interactions can provide insights into the compound’s therapeutic potential and possible side effects .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .

Biochemical Pathways

This compound may affect various biochemical pathways. The downstream effects of these pathway alterations can have significant impacts on cellular function and overall organism health .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. Understanding these properties can help optimize dosage and administration methods .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its mode of action and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Understanding these aspects is crucial for assessing the compound’s therapeutic potential and safety profile .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve testing its reactivity under various conditions, studying its interactions with other molecules, and exploring potential applications in fields such as medicine or materials science .

Eigenschaften

IUPAC Name |

(2-chloro-6-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYIPMGQNFZULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)C(=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

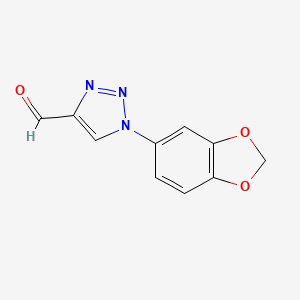

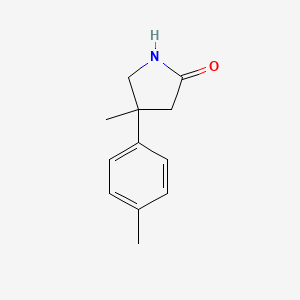

![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)